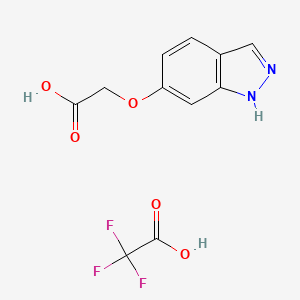

2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate” is a chemical compound with the molecular formula C11H9F3N2O5 . It is used for pharmaceutical testing and as a reference standard for accurate results .

Synthesis Analysis

The synthesis of indazole derivatives, such as “2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate” is represented by the formula C11H9F3N2O5 . Further structural analysis would require more specific data such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate” include its molecular formula (C11H9F3N2O5), and it’s used in pharmaceutical testing . More specific properties like melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación

Synthetic Chemistry

This compound is utilized in synthetic chemistry for the preparation of various indazole derivatives. Indazoles are a crucial scaffold in medicinal chemistry due to their presence in compounds with diverse biological activities. The trifluoroacetate group in this compound can act as a leaving group, facilitating the formation of new bonds .

Pharmaceutical Research

In pharmaceutical research, “2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate” serves as a building block for the synthesis of potential therapeutic agents. Its structure is amenable to modifications that can lead to the discovery of new drugs, especially in the realm of anti-inflammatory and anticancer agents .

Material Science

The compound’s unique chemical structure allows for its use in material science, particularly in the development of organic electronic materials. Its ability to donate electrons can be harnessed in creating components for organic light-emitting diodes (OLEDs) or organic photovoltaic cells .

Bioconjugation Techniques

Bioconjugation techniques often employ “2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate” for attaching biomolecules to various substrates. The acetic acid moiety can be used to form amide bonds with amines present on proteins or peptides, thus enabling the creation of targeted drug delivery systems .

Agricultural Chemistry

In the field of agricultural chemistry, this compound can be explored for the synthesis of novel herbicides or pesticides. Its indazole ring system is structurally similar to many natural plant hormones, which could be exploited to regulate plant growth or protect crops from pests .

Analytical Chemistry

“2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate” can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration curves or as a reactant in quantitative analyses .

Catalysis

The compound may find applications in catalysis, particularly in the development of organocatalysts. The indazole moiety can interact with various substrates, potentially accelerating chemical reactions or increasing their selectivity .

Environmental Science

Lastly, in environmental science, researchers might investigate the degradation products of “2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate” to assess its environmental impact. Understanding its breakdown pathways can help in evaluating its persistence and toxicity in ecosystems .

Propiedades

IUPAC Name |

2-(1H-indazol-6-yloxy)acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3.C2HF3O2/c12-9(13)5-14-7-2-1-6-4-10-11-8(6)3-7;3-2(4,5)1(6)7/h1-4H,5H2,(H,10,11)(H,12,13);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKZYBQQVDOYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCC(=O)O)NN=C2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2h-Indazol-6-yloxy)acetic acid trifluoroacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)

![4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011643.png)

![N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B3011646.png)

![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3011647.png)

![2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid](/img/structure/B3011650.png)